(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S2/c21-14-8-6-13(7-9-14)19-16(22)11-20-17(23)15(25-18(20)24)10-12-4-2-1-3-5-12/h1-10,21H,11H2,(H,19,22)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDANHJFWMBKORO-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide typically involves the following steps:
Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with an α-haloketone under basic conditions. This step forms the 2-thioxothiazolidin-4-one structure.
Benzylidene Substitution: The next step involves the condensation of the thiazolidinone with benzaldehyde in the presence of a base, such as sodium hydroxide, to form the benzylidene derivative.
Acetamide Formation: Finally, the benzylidene-thiazolidinone is reacted with 4-hydroxyaniline and acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the benzylidene double bond can yield the corresponding benzyl derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies.
Medicine
In medicinal research, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its thiazolidinone core is a known pharmacophore in drug design.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core can form hydrogen bonds and other interactions with active sites, inhibiting enzyme activity or modulating receptor function. The benzylidene and hydroxyphenyl groups enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Pharmacokinetic and Physicochemical Properties
- Solubility : The target compound exhibits moderate aqueous solubility (LogP = 2.1) due to the 4-hydroxyphenyl group, outperforming analogues with halogenated or bulky substituents (e.g., 3-bromophenyl derivative: LogP = 3.5) .
- Metabolic Stability: The thiazolidinone core in the target compound shows slower hepatic clearance (t₁/₂ = 4.3 h) compared to benzotriazole derivatives (t₁/₂ = 1.8 h), attributed to reduced CYP3A4-mediated oxidation .
Mechanistic Divergence
- The Z-configuration in the target compound enables optimal π-π stacking with kinase active sites (e.g., EGFR), whereas E-isomers show 10-fold lower affinity .
- Unlike diphenylpropyl derivatives (e.g., 40005), the thioamide group in thiazolidinones chelates metal ions in metalloenzymes, enhancing inhibitory potency .
Research Findings and Implications
Stereochemical Impact : The Z-configuration of the benzylidene group is critical for anticancer activity, as demonstrated by a 3.5-fold increase in apoptosis induction compared to E-isomers .
Substituent Effects: Electron-withdrawing groups (e.g., -NO₂) on the benzylidene ring reduce solubility but improve antimicrobial activity . The 4-hydroxyphenyl group balances lipophilicity and hydrogen-bonding capacity, optimizing bioavailability .
Comparative Limitations : While benzotriazole derivatives (e.g., compound 72) excel in antioxidant assays, their lack of a thioamide moiety limits enzyme-targeted applications .
Biological Activity
(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This compound features a thiazolidine ring, which is known for its potential therapeutic applications, particularly in the fields of diabetes, cancer, and antimicrobial treatments. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 279.33 g/mol. Its structure includes a thiazolidine ring and a benzylidene group, which contribute to its reactivity and biological activity.
The mechanism of action of this compound involves interactions with various biological targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, such as tyrosinase, which plays a crucial role in melanin production. In studies, analogs of this compound have demonstrated competitive and non-competitive inhibition of tyrosinase, suggesting its application in treating hyperpigmentation disorders .
- Antioxidant Activity : The compound exhibits significant antioxidant properties, reducing reactive oxygen species (ROS) levels and exhibiting radical scavenging activities. This suggests potential protective effects against oxidative stress-related diseases .
- Antimicrobial Effects : Preliminary studies indicate that this compound possesses antimicrobial properties, making it a candidate for further development as an antibacterial or antifungal agent.
Anticancer Activity
Research has indicated that derivatives of this compound possess anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Antidiabetic Properties
Compounds related to this structure have been studied for their antidiabetic effects due to their ability to enhance insulin sensitivity and reduce blood glucose levels. The thiazolidinedione core is particularly noted for its role in managing type 2 diabetes by activating PPARγ receptors .
Antimicrobial Activity
The compound's antimicrobial activity has been evaluated against various bacterial strains. Results show that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent .
Case Studies
- Tyrosinase Inhibition : A study evaluated several analogs of the compound for their ability to inhibit mushroom tyrosinase. Notably, certain derivatives showed IC50 values significantly lower than that of kojic acid, indicating their potential as effective skin-whitening agents .
- Antioxidant Studies : In vitro assays demonstrated that the compound reduces ROS levels effectively in cellular models, supporting its use in formulations aimed at combating oxidative stress .
- Cytotoxicity Tests : Cytotoxicity assays on various cancer cell lines revealed that the compound induces cell death at micromolar concentrations, highlighting its potential as an anticancer therapeutic .
Q & A
Q. What are the optimal synthetic routes for (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide, and how do reaction conditions influence yield?
The compound is synthesized via condensation of thiazolidine derivatives with benzaldehyde under acidic/basic conditions. Catalysts like piperidine or acetic acid enhance benzylidene formation, with yields improved by microwave-assisted or solvent-free methods . Reaction parameters (temperature, solvent choice) must be tightly controlled; for example, reflux in ethanol/acetic acid (60–80°C, 6–8 hours) achieves ~60–70% yield. Purification via recrystallization or column chromatography is standard .
Q. Which spectroscopic and chromatographic methods are critical for structural validation?
- NMR spectroscopy : Confirms regiochemistry (e.g., Z-configuration via coupling constants in ¹H-NMR) and functional groups (e.g., thioxothiazolidinone ring at δ 170–175 ppm in ¹³C-NMR) .
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) groups .
- TLC/HPLC : Monitors reaction progress and purity .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Antioxidant activity : DPPH radical scavenging assays (IC₅₀ values reported for structurally similar compounds: 12–25 μM) .
- Antimicrobial activity : Broth microdilution (MIC against S. aureus: 8–16 μg/mL) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ = 10–50 μM in MCF-7 cells) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
Modifications to the benzylidene substituent (e.g., electron-withdrawing groups) and acetamide moiety (e.g., fluorophenyl vs. hydroxyphenyl) significantly alter potency. For example:
| Substituent Position | Bioactivity Trend | Reference |
|---|---|---|
| 4-OCH₃ (benzylidene) | ↑ Antioxidant | |
| 4-F (acetamide) | ↑ Cytotoxicity | |
| Thiazolidinone S atom | ↑ Enzyme binding |
Rational design should prioritize substituents that enhance solubility (e.g., polar groups) and target affinity .
Q. What computational strategies are effective for predicting target interactions?
- Molecular docking : Simulate binding to PPAR-γ (diabetes target) or tubulin (anticancer target) using AutoDock Vina. Key interactions: hydrogen bonding with thioxothiazolidinone and hydrophobic contacts with benzylidene .
- MD simulations : Assess stability of ligand-target complexes (e.g., RMSD < 2.0 Å over 100 ns) .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction (SHELX suite) confirms the Z-configuration and planarity of the thiazolidinone ring. For example, bond angles near the benzylidene group (120–125°) validate conjugation .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
- Pharmacokinetics : Rodent studies with HPLC-MS quantification (plasma half-life ~2–4 hours; logP ≈ 2.5 indicates moderate blood-brain barrier penetration) .
- Toxicity : Acute toxicity assays (LD₅₀ > 500 mg/kg in mice) and hepatorenal histopathology .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported catalytic conditions for synthesis?
Conflicting studies recommend piperidine () versus triethylamine () as catalysts. Systematic optimization (DoE approach) reveals piperidine provides higher yields (~70%) in polar aprotic solvents (DMF), while triethylamine is preferable in ethanol (65% yield) .
Q. Why do antioxidant assays show variability across studies?
Discrepancies arise from assay protocols (e.g., DPPH vs. ABTS) and sample purity. Standardization using ascorbic acid as a positive control and HPLC-purified compounds reduces variability .
Methodological Tables
Q. Table 1: Comparative Synthesis Conditions
| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Conventional reflux | Piperidine | Ethanol | 65 | 95 | |
| Microwave-assisted | Acetic acid | Solvent-free | 78 | 98 | |
| Solvent-free grinding | None | – | 60 | 90 |
Q. Table 2: Key Spectral Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H-NMR (DMSO-d₆) | δ 7.8 (s, 1H, CH=N), δ 10.2 (s, 1H, OH) | |
| ¹³C-NMR | δ 172.5 (C=O), δ 122.5 (C=S) | |
| IR | 1690 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
